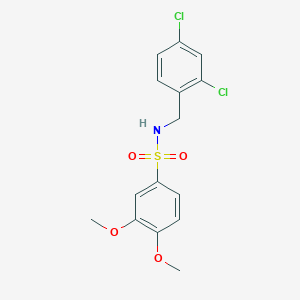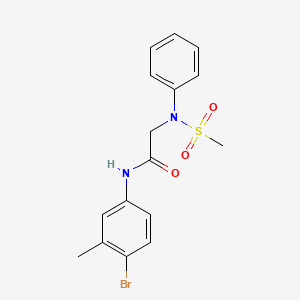![molecular formula C12H11BrN2O2S B3676256 (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3676256.png)
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Overview
Description
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product. The reaction conditions, including temperature and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as catalyst loading, solvent choice, and reaction time, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-amino-5-[(2-chloro-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-amino-5-[(2-fluoro-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-amino-5-[(2-methyl-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromo and ethoxy groups may enhance its interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHFNPZVJJOWFP-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3676183.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3676196.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3676213.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676225.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3676229.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3676234.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B3676240.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3676246.png)

![2-(4-bromo-2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3676268.png)

